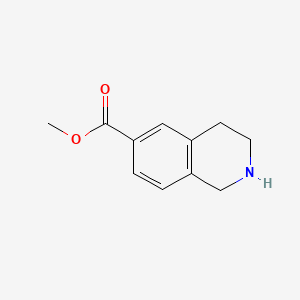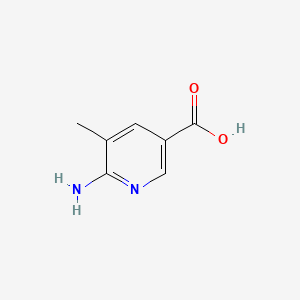
2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI) is a chemical compound with the molecular formula C8H17NO2. It is a derivative of morpholine, a heterocyclic amine that is widely used in organic synthesis and industrial applications. The compound features a morpholine ring substituted with a methanol group and an isopropyl group, making it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with morpholine and isopropyl bromide as the primary starting materials.
Alkylation Reaction: Morpholine undergoes an alkylation reaction with isopropyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction introduces the isopropyl group to the morpholine ring.
Hydroxymethylation: The resulting product is then subjected to a hydroxymethylation reaction using formaldehyde and a reducing agent like sodium borohydride. This step introduces the methanol group to the morpholine ring.
Industrial Production Methods
In industrial settings, the production of 2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI) follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous solvents.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Amines, alcohols.
Substitution: Halides, esters.
科学研究应用
2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI) has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
作用机制
The mechanism of action of 2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI) depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the morpholine ring and the hydroxyl group allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
相似化合物的比较
2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI) can be compared with other similar compounds, such as:
Morpholine: The parent compound, which lacks the isopropyl and methanol groups.
4-(1-Methylethyl)morpholine: A derivative with only the isopropyl group.
2-Morpholinemethanol: A derivative with only the methanol group.
Uniqueness
The uniqueness of 2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI) lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of both the isopropyl and methanol groups enhances its reactivity and versatility compared to its simpler analogs.
属性
CAS 编号 |
162635-60-1 |
|---|---|
分子式 |
C8H17NO2 |
分子量 |
159.229 |
IUPAC 名称 |
[(2S)-4-propan-2-ylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C8H17NO2/c1-7(2)9-3-4-11-8(5-9)6-10/h7-8,10H,3-6H2,1-2H3/t8-/m0/s1 |
InChI 键 |
UUAGIRDSIZQDKG-QMMMGPOBSA-N |
SMILES |
CC(C)N1CCOC(C1)CO |
同义词 |
2-Morpholinemethanol,4-(1-methylethyl)-,(S)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


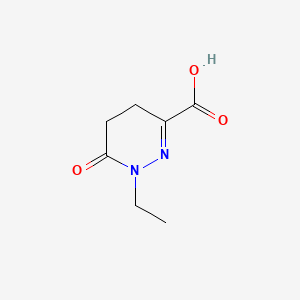
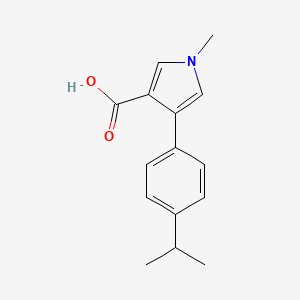
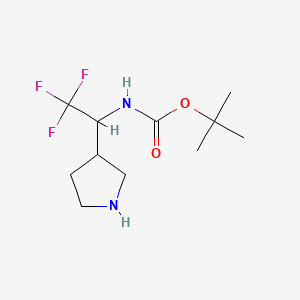

![7-Isopropyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575202.png)
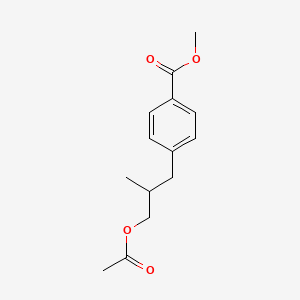
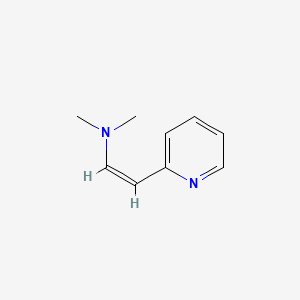
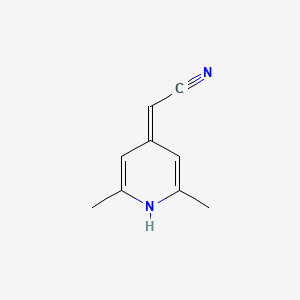
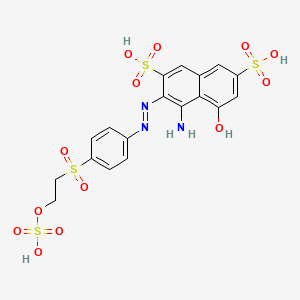
![1h-Pyrimido[1,6-c][1,3]oxazepine](/img/structure/B575212.png)
